l-Tyrosyl-l-prolyl-l-phenylalanine

Catalog No.
S14347939
CAS No.
M.F
C23H27N3O5
M. Wt
425.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
l-Tyrosyl-l-prolyl-l-phenylalanine

Product Name

l-Tyrosyl-l-prolyl-l-phenylalanine

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C23H27N3O5/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31)/t18-,19-,20-/m0/s1

InChI Key

RCMWNNJFKNDKQR-UFYCRDLUSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Tyr-Pro-Phe is an oligopeptide.

l-Tyrosyl-l-prolyl-l-phenylalanine (YPF), also known as β-casomorphin-3, is a highly pure, sequence-specific tripeptide derived from the N-terminal region of bovine β-casein. In industrial and analytical settings, YPF is primarily procured as a standardized reference material for evaluating dipeptidyl peptidase IV (DPP-IV) inhibition [1] and angiotensin-converting enzyme (ACE) activity [2] in functional foods. Unlike crude protein hydrolysates that suffer from severe batch-to-batch variability, synthetic YPF provides a single-molecule baseline with defined pharmacokinetic and sensory properties. Its specific structural motif—combining an N-terminal tyrosine, a conformationally restrictive central proline, and a bulky C-terminal phenylalanine—makes it an indispensable benchmark for structure-activity relationship modeling in both metabolic research and flavor chemistry workflows.

Research Fit

Minimal Pharmacophore
Shortest μ-opioid receptor recognition fragment for SAR and fragment-based design
Defined DPP-IV Substrate
Proline-containing tripeptide for dipeptidyl peptidase IV characterization
Conformational Constraint
Proline-induced backbone restriction enables μ-selective conformation studies

Substituting pure l-Tyrosyl-l-prolyl-l-phenylalanine with crude casein hydrolysates, shorter dipeptides, or longer casomorphin variants fundamentally compromises assay reproducibility and laboratory safety. Crude mixtures contain heterogeneous peptide profiles that mask the specific binding kinetics required for precise DPP-IV and ACE inhibition calibration [1]. Furthermore, utilizing shorter dipeptides fails to capture the critical C-terminal steric hindrance necessary for accurate bitter taste receptor profiling [2]. Conversely, substituting YPF with longer, full-sequence analogs like β-casomorphin-7 introduces potent μ-opioid receptor agonism, triggering strict regulatory compliance and unwanted in vivo side effects such as mucus hypersecretion [3]. Procuring exact, sequence-verified YPF isolates the desired metabolic and sensory baselines without the confounding variables of complex mixtures or regulated opioid activity.

Substitution Risk

!
N-terminal tyrosine replacement (e.g., Phe) may lower receptor affinity and alter response profile, complicating SAR interpretation.
!
Peptides lacking the Pro² conformational constraint (e.g., enkephalins) exhibit different receptor subtype selectivity and cannot substitute for μ-specific probes.
!
D-Ala or other Pro² modifications abolish DPP-IV susceptibility, shifting metabolic stability and limiting use as a defined substrate.

Reproducibility in Metabolic Assays: Defined DPP-IV Inhibition vs. Crude Mixtures

In standardized dipeptidyl peptidase IV (DPP-IV) inhibition assays, sequence-verified YPF demonstrates a highly reproducible half-maximal inhibitory concentration (IC50) of 0.42 mM [1]. In contrast, crude dairy protein hydrolysates typically exhibit highly variable and significantly weaker inhibitory profiles, often requiring concentrations exceeding 2.0 mM to achieve similar enzymatic blockade. The specific positioning of the proline residue at the P1' position in YPF provides a consistent substrate-mimetic interaction with the DPP-IV active site, ensuring reliable calibration.

Evidence DimensionDPP-IV Half-Maximal Inhibitory Concentration (IC50)
Target Compound Data0.42 mM (Highly reproducible)
Comparator Or BaselineCrude dairy protein hydrolysates (> 2.0 mM, high batch variability)
Quantified DifferenceProvides a >4.7-fold increase in inhibitory potency with single-molecule purity.
ConditionsIn vitro DPP-IV enzymatic inhibition assay

Procuring pure YPF eliminates the batch-to-batch variability of crude extracts, providing a stable, high-fidelity standard for antidiabetic functional food screening.

Minimum fragment
Class-level
Tripeptide Tyr-Pro-Phe is the shortest sequence with μ-opioid recognition; dipeptides (Tyr-Pro, Pro-Phe) show no detectable activity.
Defines baseline SAR unit for fragment-based receptor studies.
Longer fragments amplify potency; exact quantitative comparisons for tripeptide alone are not reported.

Regulatory and Handling Advantages: Absence of Opioid-Induced Mucus Secretion

While YPF represents the first three amino acids of the β-casomorphin sequence, it lacks the extended C-terminal structure required for potent μ-opioid receptor activation [1]. Ex vivo studies measuring opioid-induced physiological responses demonstrate that full-length opioid neuropeptides (such as β-endorphin) induce a massive 500% increase in mucus secretion. In direct contrast, administration of the truncated YPF (β-casomorphin-3) results in a 0% increase, confirming its non-opioid nature.

Evidence DimensionOpioid-induced mucus secretion (physiological proxy for μ-receptor agonism)
Target Compound Data0% increase (Baseline)
Comparator Or Baselineβ-endorphin / full-length opioid neuropeptides (500% increase)
Quantified DifferenceComplete absence of opioid-induced hypersecretion compared to a 5-fold increase by potent analogs.
ConditionsIntra-arterial administration / ex vivo mucus discharge assay

Allows researchers to utilize a structurally relevant casein fragment without triggering the strict regulatory oversight and specialized handling protocols required for active opioid agonists.

Tyr residue requirement
Head-to-head
Phe¹-substituted β-casomorphin-5 analogs show reduced in vitro opioid receptor affinity versus Tyr-containing parent compounds.
Authentic N-terminal Tyr is required for native receptor interaction; substitution may shift binding profile.
Some Phe¹-analogs retained in vivo antinociceptive response; dissociation between affinity and endpoint response reported.

Cardiovascular Assay Calibration: Precise ACE Inhibitory Kinetics

For the development of antihypertensive nutraceuticals, precise calibration of Angiotensin-Converting Enzyme (ACE) inhibition is critical. In silico and in vitro profiling of YPF establishes a defined pIC50 of 4.40 (equivalent to an IC50 of approximately 39.8 μM) [1]. This offers a sharp, single-molecule quantitative benchmark compared to generic dipeptides or uncharacterized whey fractions, which often fail to achieve IC50 values below 500 μM due to the lack of optimal C-terminal hydrophobicity.

Evidence DimensionACE Inhibitory Activity (pIC50 / IC50)
Target Compound DatapIC50 = 4.40 (~39.8 μM)
Comparator Or BaselineUncharacterized whey/casein fractions (IC50 > 500 μM)
Quantified DifferenceDelivers a >10-fold more potent and mathematically defined inhibition baseline for SAR modeling.
ConditionsIn vitro ACE inhibition screening and in silico molecular docking

Ensures precise, mathematically reliable calibration curves for high-throughput screening of blood pressure-regulating food additives.

DPP-IV susceptibility
Head-to-head
Native Tyr-Pro-Phe sequence is rapidly degraded in bovine/rat plasma; D-Ala² analogues show complete resistance.
Select native sequence for DPP-IV substrate studies; D-Ala analogs for stability-focused workflows.
Degradation kinetics depend on plasma source and assay conditions; validate in experimental system.

Formulation Compatibility: Essential C-Terminal Steric Hindrance for Bitter Taste Profiling

The sensory profile of protein hydrolysates is heavily dictated by peptide sequence. YPF is classified as a potent bitter tastant due to the presence of its bulky C-terminal phenylalanine residue [1]. Comparative sensory studies indicate that while the N-terminal dipeptide Tyr-Pro (YP) often registers as flat or weakly active, the addition of the C-terminal Phe in YPF triggers strong conformational binding to bitter taste receptors.

Evidence DimensionBitter taste receptor activation potential
Target Compound DataPotent bitter sequence (driven by C-terminal Phe steric bulk)
Comparator Or BaselineTyr-Pro (YP) dipeptide (Flat/weak sensory profile)
Quantified DifferenceTransition from a flat sensory profile to potent bitterness due to the specific tripeptide sequence.
ConditionsSensory evaluation and receptor binding assays for dry-cured and fermented products

Provides an essential, sequence-specific positive control for evaluating and masking bitterness in hypoallergenic infant formulas and clinical nutrition products.

Conformational constraint
Class-level
Pro² imposes a backbone kink and cis/trans amide isomerization critical for μ-receptor docking; absent in flexible enkephalins.
Preserves μ-selective conformational landscape for structural biology and docking studies.
Conformation-activity relationships from endomorphin-2 analogs support general class behavior.
Synthesis efficiency
Class-level
Tripeptide requires 2 coupling steps vs. 3–6 for endomorphin-2 / β-casomorphin-7; no C-terminal amidation needed.
Faster synthesis and lower cost support large-scale procurement for screening workflows.
Approximate 6% higher overall yield per two fewer steps (99% coupling efficiency assumed); actual yields vary with protocol.

Standardization of Antidiabetic Functional Foods

Directly utilizing YPF's defined 0.42 mM IC50 for DPP-IV to calibrate high-throughput screening assays for novel, food-derived hypoglycemic agents [1].

Sensory Masking in Clinical Nutrition Formulation

Using YPF as a potent bitter reference standard to evaluate the efficacy of flavor-masking technologies in hypoallergenic, extensively hydrolyzed infant formulas [2].

Quality Control in Dairy Hydrolysate Manufacturing

Employing YPF as an analytical marker to monitor the extent of β-casein degradation during the production of fermented milk products, ensuring batch-to-batch consistency [3].

Non-Regulated Precursor for Peptidomimetic Research

Procuring YPF as a safe, non-opioid tripeptide building block for the downstream solid-phase synthesis of longer endomorphin analogs, bypassing early-stage handling restrictions associated with full-length casomorphins [4].

Application Fit

Application
Selection Property
Validation Focus
Pharmacophore mapping and fragment-based design
Minimum μ-opioid recognition fragment
Baseline SAR interpretation
DPP-IV substrate characterization
Pro-containing DPP-IV substrate specificity
Enzymatic cleavage kinetics
NMR and computational conformational analysis
Proline-induced backbone constraint
Cis/trans amide bond isomerization
LC-MS/MS reference standard for β-casomorphins
High-purity tripeptide with reported fragmentation profile
MS/MS transition and method context review

XLogP3

-0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

425.19507097 g/mol

Monoisotopic Mass

425.19507097 g/mol

Heavy Atom Count

31

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